molecular formula C14H18BrN7O B2892190 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide CAS No. 2034272-22-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide

Cat. No.: B2892190
CAS No.: 2034272-22-3
M. Wt: 380.25
InChI Key: MOGKUXJPDBOUFX-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a bromonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 5-bromonicotinic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the triazine ring.

    Condensation Reactions: The amide group can engage in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for redox reactions. Condensation reactions may involve reagents like carbodiimides or acid chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminonicotinamide derivative, while oxidation of the triazine ring could produce various oxidized triazine derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The triazine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The bromonicotinamide moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and bromonicotinamide analogs, such as:

  • 4,6-bis(dimethylamino)-1,3,5-triazine
  • 5-bromonicotinic acid
  • N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-5-bromonicotinamide

Uniqueness

What sets N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide apart is its combination of a triazine ring with a bromonicotinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN7O/c1-21(2)13-18-11(19-14(20-13)22(3)4)8-17-12(23)9-5-10(15)7-16-6-9/h5-7H,8H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGKUXJPDBOUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CN=C2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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